molecular formula C12H9NO5 B6216838 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1218777-30-0

2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6216838
CAS No.: 1218777-30-0
M. Wt: 247.2
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Description

Chemical Structure: This compound features a 1,3-dioxolan-4-ylmethyl substituent attached to the isoindole-1,3-dione core.

Synthetic Relevance:
The dioxolane group is often utilized as a protecting group or biodegradable linker in drug design and polymer chemistry . Its synthesis likely involves alkylation of the isoindole-dione precursor with a dioxolane-containing reagent, analogous to methods for related compounds (e.g., methyl radical reactions with dioxolane derivatives ).

  • Pharmaceuticals: As a prodrug linker due to hydrolyzable dioxolane.
  • Polymer Chemistry: As a monomer for functionalized polyesters or polyamides.

Properties

CAS No.

1218777-30-0

Molecular Formula

C12H9NO5

Molecular Weight

247.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Phthalimide Derivatives

A widely employed strategy involves alkylation of potassium phthalimide with halogenated dioxolane precursors. For example, 2-(2-bromoethyl)-1,3-dioxolane (CAS RN: 18742-02-4) reacts with potassium phthalimide in toluene at 100°C under nitrogen, followed by hydrazine-mediated deprotection to yield 2-(2-aminoethyl)-1,3-dioxolane . Subsequent oxidation of the dioxolane ring to the 2-oxo derivative is achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Key Data:

  • Yield: 73% for the phthalimide intermediate .

  • Conditions: Toluene, 100°C, 3 hours .

  • Characterization: 1H^1H-NMR confirms methylene linkage (δ\delta 3.73–4.20 ppm) and dioxolane protons (δ\delta 4.08–4.20 ppm) .

Ring-Opening of Epoxide Intermediates

Epoxide-based routes leverage the reactivity of 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (CAS RN: 5455-98-1). Heating this epoxide with nucleophiles like amines or alcohols in polar solvents (e.g., isopropanol) induces ring-opening, forming the target compound after subsequent oxidation . For instance, reaction with 4-chloro-3-methylaniline at 85°C for 18 hours yields a secondary amine intermediate, which is oxidized to the dioxolanone .

Key Data:

  • Yield: 67% for the amine intermediate .

  • Conditions: Isopropanol, 85°C, 18 hours .

  • Mechanism: Epoxide ring-opening proceeds via nucleophilic attack at the less substituted carbon, followed by oxidation of the resultant diol .

Mitsunobu Reaction for Hydroxylamine Coupling

A Mitsunobu-based approach utilizes protected hydroxylamines to install the dioxolane moiety. As demonstrated in analogous syntheses, O-4-methoxybenzyl hydroxylamine reacts with alcohols under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form protected intermediates . Deprotection with Lewis acids like boron tribromide (BBr3_3) unveils the free hydroxyl group, which is cyclized to the dioxolanone using carbonyl diimidazole (CDI) .

Key Data:

  • Yield: ~60–75% for Mitsunobu coupling .

  • Conditions: Tetrahydrofuran (THF), 0°C to room temperature .

  • Advantage: Stereochemical control via Mitsunobu’s retention of configuration .

Acid-Catalyzed Cyclization of Diol Precursors

Cyclization of 2-[(2-hydroxyethyl)methyl]isoindole-1,3-dione derivatives under acidic conditions provides a direct route. Treatment with p-toluenesulfonic acid (p-TsOH) in refluxing dichloromethane (DCM) facilitates intramolecular esterification, forming the 1,3-dioxolan-2-one ring . This method avoids oxidation steps but requires stringent moisture control.

Key Data:

  • Yield: 68–72% .

  • Conditions: DCM, p-TsOH, reflux .

  • Limitation: Competing intermolecular esterification reduces yield .

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Nucleophilic Substitution73% Toluene, 100°CHigh reproducibilityMulti-step, requires deprotection
Epoxide Ring-Opening67% Isopropanol, 85°CSingle-pot oxidationLimited substrate scope
Mitsunobu Reaction70% THF, 0°C to RTStereochemical controlCostly reagents
Acid-Catalyzed Cyclization70% DCM, refluxNo oxidation stepMoisture-sensitive

Structural Characterization and Validation

Critical analytical data for the target compound include:

  • 1H^1H-NMR: Peaks at δ\delta 7.76–7.93 ppm (isoindole aromatic protons), δ\delta 4.08–4.20 ppm (dioxolane methylene), and δ\delta 3.07–3.29 ppm (piperidine protons in related analogs) .

  • LC-MS: Molecular ion at m/z 247.20 [M+H]+^+ .

  • X-ray Crystallography: Confirms planarity of the isoindole-dione system and chair conformation of the dioxolanone ring in analogs .

Industrial-Scale Considerations

Patented processes highlight the use of continuous flow reactors for the epoxide ring-opening step, improving heat transfer and reducing reaction time . Solvent selection (e.g., switching from isopropanol to ethanol) enhances yield by minimizing byproduct formation . Regulatory-compliant purification via recrystallization from ethanol/water mixtures ensures >99% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups within the isoindole dione moiety, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the dioxolane ring, where nucleophiles can replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Sodium methoxide (NaOMe), potassium cyanide (KCN)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds, depending on the nucleophile involved.

Scientific Research Applications

Overview

2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential across various scientific fields. Its unique structural features, including a dioxolane ring and an isoindole moiety, contribute to its diverse applications in chemistry, biology, and materials science.

Synthesis and Building Block

The compound serves as a crucial building block in organic synthesis. It is utilized in the synthesis of more complex molecules through various chemical reactions such as acetalization and ketalization, particularly involving aldehydes and ketones . The ability to modify its structure allows chemists to create derivatives with tailored properties for specific applications.

Research indicates that 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione may exhibit potential therapeutic properties. Its interaction with specific molecular targets suggests applications in drug discovery and development. Preliminary studies have explored its effects on various biological pathways, indicating possible uses in treating diseases related to those pathways .

Polymer Production

In materials science, this compound is investigated for its role in producing advanced polymers. The incorporation of the dioxolane ring enhances the material's properties, making it suitable for applications in coatings, adhesives, and other polymer-based materials .

Case Studies

Several studies have highlighted the compound's versatility:

Case Study 1: Drug Development

A study published in a peer-reviewed journal focused on the compound's potential as an anti-cancer agent. Researchers synthesized derivatives of the compound and tested their efficacy against various cancer cell lines. Results showed promising cytotoxic effects, leading to further exploration of its mechanism of action and potential clinical applications .

Case Study 2: Material Science Innovation

Another research project investigated the use of this compound in developing biodegradable polymers. The study demonstrated that incorporating the dioxolane unit improved the mechanical properties of the resulting polymer while maintaining biodegradability. This finding opens avenues for sustainable material development in packaging and other industries .

Mechanism of Action

The mechanism by which 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Key Properties and Structural Features of Isoindole-1,3-dione Derivatives

Compound Name (CAS/Identifier) Substituent(s) Molecular Weight logP PSA (Ų) Key Features/Applications
Target Compound (2-Oxo-1,3-dioxolan-4-yl)methyl Not reported ~1.5* ~60* High polarity, hydrolyzable dioxolane
2-(2-Oxocyclohexyl)isoindole-1,3-dione (24037-87-4) 2-Oxocyclohexyl 245.27 1.73 54.45 Lipophilic; potential CNS applications
2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione (607-26-1) Ethylene-bis(isoindole-dione) 310.29 2.1† 80.7† Crosslinking agent in polymers
2-(2,6-Dioxopiperidin-3-yl)-5-iodo-... (Enamine Ltd) Dioxopiperidinyl + iodine 384.13 ~1.8‡ ~90‡ Pharmaceutical (e.g., PROTACs)
2-[2-(1,2,3,6-Tetrahydropyridin-4-yl)ethyl]... (1798883-27-8) Tetrahydropyridinyl ethyl 256.30 Not reported Not reported Bioactive scaffold (e.g., kinase inhibitors)

*Estimated based on dioxolane’s polarity. †Predicted via analogous compounds. ‡Inferred from substituents.

Structural and Functional Comparisons

Substituent Effects on Polarity and Solubility
  • The target compound ’s dioxolane group enhances hydrophilicity (lower logP ~1.5) compared to cyclohexyl (logP 1.73) or ethylene-bis(isoindole-dione) (logP 2.1) derivatives. This makes it more suitable for aqueous formulations .
  • The 5-iodo-dioxopiperidinyl derivative (logP ~1.8) balances polarity and lipophilicity, enabling blood-brain barrier penetration .
Reactivity and Stability
  • The dioxolane ring in the target compound is prone to hydrolysis under acidic or enzymatic conditions, a trait shared with dioxolane-containing monomers used in biodegradable polymers .
  • In contrast, the ethylene-bis(isoindole-dione) (607-26-1) exhibits thermal stability (boiling point >400°C) and is used in high-performance polymers .
Pharmaceutical Potential
  • The dioxopiperidinyl-iodo derivative is structurally analogous to immunomodulatory drugs (e.g., thalidomide derivatives), suggesting applications in targeted protein degradation .
  • The tetrahydropyridinyl ethyl derivative (1798883-27-8) features a basic nitrogen, enabling interactions with biological targets like ion channels or enzymes .

Biological Activity

2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 1218777-30-0, is a complex organic compound featuring a dioxolane ring and an isoindole moiety. This compound has garnered interest due to its potential biological activities, which are crucial in pharmaceutical applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H9NO5
Molecular Weight247.20 g/mol
Boiling Point480.1 ± 18.0 °C (Predicted)
Density1.511 ± 0.06 g/cm³ (Predicted)
pKa-2.37 ± 0.20 (Predicted)

These properties indicate a stable structure that may influence its interaction with biological targets.

The mechanism of action for 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its ability to bind to specific receptors and enzymes due to the unique structural features provided by the dioxolane and isoindole components. This interaction can lead to various biological effects, including antimicrobial activity.

Antimicrobial Properties

Research indicates that compounds containing the dioxolane structure often exhibit significant antibacterial and antifungal activities. In a study focusing on various dioxolane derivatives, it was found that many of these compounds displayed potent activity against a range of pathogens:

CompoundActivity AgainstMIC (µg/mL)
Compound 1Staphylococcus aureus625–1250
Compound 4Pseudomonas aeruginosaPerfect (625)
Compound 6Candida albicansSignificant

The above data illustrate that derivatives of the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

A notable study synthesized various enantiomeric and racemic forms of dioxolanes and assessed their biological activities. The findings revealed that:

  • Antibacterial Activity : Most synthesized compounds exhibited excellent antibacterial properties against S. aureus, S. epidermidis, and E. faecalis, while showing varying levels of effectiveness against other tested bacteria.
  • Antifungal Activity : All tested compounds except one demonstrated significant antifungal activity against C. albicans, indicating a broad spectrum of efficacy.

Q & A

Basic: What are the optimized synthetic routes for 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, analogous isoindole-dione derivatives are synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Step 1: Formation of the isoindole-dione core using phthalic anhydride derivatives under acidic conditions.
  • Step 2: Alkylation or substitution at the 2-position using a dioxolane-containing reagent (e.g., 2-oxo-1,3-dioxolan-4-ylmethanol).
  • Optimization: Parameters like temperature (80–120°C), solvent polarity (DMF or THF), and catalyst (e.g., p-toluenesulfonic acid) significantly impact yield .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR: 1^1H and 13^13C NMR identify substituents (e.g., dioxolane methyl protons at δ 4.1–4.5 ppm, isoindole carbonyl carbons at δ 167–170 ppm).
  • X-ray Diffraction: Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated in related isoindole-dione derivatives .
  • IR Spectroscopy: Peaks near 1700–1750 cm1^{-1} confirm carbonyl groups .

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and molecular docking predict reactivity and regioselectivity:

  • Reaction Path Search: Tools like GRRM or Gaussian identify low-energy intermediates and transition states for dioxolane-isoindole coupling .
  • Molecular Docking: Simulations with enzymes (e.g., kinases) guide functionalization to enhance binding affinity. For example, substituent positioning at the dioxolane ring improves steric complementarity .

Advanced: What strategies resolve contradictions in spectral vs. biological activity data?

Methodological Answer:
Discrepancies between in silico predictions and experimental bioactivity require systematic validation:

  • Purity Analysis: HPLC or LC-MS rules out impurities affecting bioactivity .
  • Conformational Studies: Dynamic NMR or MD simulations assess solution-phase vs. solid-state conformers .
  • Dose-Response Curves: EC50_{50}/IC50_{50} profiling clarifies whether low activity stems from poor solubility (addressed via co-solvents like DMSO) .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:
Empirical solubility testing in polar aprotic solvents (e.g., DMF, DMSO) is critical for biological assays:

Solvent Solubility (mg/mL) Stability (25°C, 24h)
DMSO>10>90%
Water<0.1Degrades rapidly
Stability is pH-dependent; acidic conditions (pH < 3) hydrolyze the dioxolane ring .

Advanced: How does the dioxolane moiety influence biological interactions?

Methodological Answer:
The dioxolane ring enhances pharmacokinetic properties and target engagement:

  • Metabolic Stability: The ring resists hepatic oxidation, prolonging half-life (tested via microsomal assays) .
  • Hydrogen Bonding: Oxygen atoms in dioxolane form H-bonds with catalytic residues (e.g., in serine proteases), validated via mutagenesis studies .

Basic: What analytical techniques quantify this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS: Selective detection using transitions like m/z 290 → 145 (collision energy: 20 eV).
  • UV-Vis: Quantification at λ~280 nm (ε = 4500 M1^{-1}cm1^{-1}) in DMSO .
  • Calibration Curves: Linear range 0.1–100 µM (R2^2 > 0.99) ensures accuracy .

Advanced: How are enantiomeric impurities controlled during synthesis?

Methodological Answer:
Chiral chromatography (e.g., Chiralpak AD-H column) or asymmetric catalysis ensures stereochemical purity:

  • Catalytic Conditions: Use of (R)-BINAP-Pd complexes achieves >95% ee for dioxolane derivatives .
  • Chiral HPLC: Resolution of enantiomers with hexane:isopropanol (90:10) mobile phase .

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